molecular formula C15H16N2O B13001632 (6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone

(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13001632
M. Wt: 240.30 g/mol
InChI Key: LKDRDAXTFULRGK-UHFFFAOYSA-N
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Description

(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a dimethylamino group and a phenyl group

Preparation Methods

The synthesis of (6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]

Chemical Reactions Analysis

(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen sulfide for the conversion to Michler’s thione and hydride reagents for reduction to 4,4’-bis(dimethylamino)benzhydrol . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of (6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to other molecules, facilitating photochemical reactions . Its electron-rich nature also makes it reactive in various chemical processes.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

[6-(dimethylamino)-4-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C15H16N2O/c1-11-9-14(17(2)3)16-10-13(11)15(18)12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

LKDRDAXTFULRGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N(C)C

Origin of Product

United States

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